molecular formula C6H7ClN2O2 B1310904 methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate CAS No. 1001499-93-9

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B1310904
CAS RN: 1001499-93-9
M. Wt: 174.58 g/mol
InChI Key: YJAPJBQYSZBBCA-UHFFFAOYSA-N
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Description

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest is not directly mentioned in the provided papers, but its structural and functional relevance can be inferred from the synthesis and characterization of similar pyrazole derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions with various starting materials. For instance, the synthesis of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands was achieved via a two-step process from ethyl 3-methyl-1H-pyrazole-4-carboxylate, which suggests that similar starting materials and processes could be used for the synthesis of this compound . Additionally, the one-pot synthesis approach, as described for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction methods. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to belong to the monoclinic space group, with specific unit cell parameters . Similarly, the structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was elucidated and found to belong to the orthorhombic system . These studies indicate that detailed structural analysis is crucial for understanding the properties of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation, as seen in the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine . The reactivity of the pyrazole ring and its substituents plays a significant role in the type of chemical reactions these compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chloro, methyl, and carboxylate groups can affect the compound's solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns observed in the structures of these compounds contribute to their stability and potential applications . The thermal and luminescence properties of coordination polymers constructed from pyrazole derivatives have also been investigated, indicating the potential for diverse applications .

Scientific Research Applications

Structural and Spectral Investigations

One study focused on the structural and spectral analysis of a related pyrazole derivative, which could have implications for the understanding and development of materials and compounds with similar structures. The research combined experimental and theoretical studies to characterize the compound, highlighting its potential in biological and material science applications (Viveka et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Another study demonstrated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound serves as a convenient intermediate for synthesizing substances with potential pharmacological properties, indicating its role in the development of new therapeutic agents (Ogurtsov & Rakitin, 2021).

Coordination Complexes Synthesis

Research on the synthesis and characterization of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives has also been reported. This study provides insights into the chelation and crystallization properties of these organic molecules, contributing to the field of coordination chemistry and the design of metal-organic frameworks (Radi et al., 2015).

Corrosion Inhibition

The application of pyrazole derivatives as corrosion inhibitors for steel in acidic environments has been explored, with findings indicating high efficiency and potential for industrial application. This highlights the compound's relevance in materials science, particularly in protecting metals from corrosion (Ouali et al., 2013).

Crystal Structure and Computational Studies

Another area of application is in the synthesis, crystal structure analysis, and computational studies of pyrazole derivatives. These studies contribute to the understanding of molecular structure and properties, facilitating the design of compounds with desired characteristics for various applications (Shen et al., 2012).

Mechanism of Action

The mechanism of action of “methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate” would depend on its intended use. For example, if it’s used as a reagent in a chemical reaction, it might act as an electrophile or nucleophile .

properties

IUPAC Name

methyl 2-(chloromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-8-9(5)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPJBQYSZBBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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